N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
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Overview
Description
N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole ring, a benzo[d]thiazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is often introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Coupling Reactions: The final step involves coupling the indazole and benzo[d]thiazole intermediates using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. Additionally, the use of automated synthesis platforms can streamline the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study cellular pathways and mechanisms, particularly those involving signal transduction and gene expression.
Materials Science: The compound’s structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indazole and benzo[d]thiazole moieties allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to alterations in cellular signaling pathways, gene expression, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indazol-6-yl)-3,4,5,6-tetrachlorophthalamic acid
- N-(1H-indazol-6-yl)-2-(methyl(4-chlorobenzo[d]thiazol-2-yl)amino)acetamide
- N-(1H-indazol-6-yl)-2-(methyl(4-methylbenzo[d]thiazol-2-yl)amino)acetamide
Uniqueness
Compared to similar compounds, N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is unique due to the presence of the triflu
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5OS/c1-26(9-15(27)23-11-6-5-10-8-22-25-13(10)7-11)17-24-16-12(18(19,20)21)3-2-4-14(16)28-17/h2-8H,9H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQVBBBPUFENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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